molecular formula C27H46O4 B14631449 Cholest-5-ene-3,22,26-tetrol CAS No. 55925-28-5

Cholest-5-ene-3,22,26-tetrol

Cat. No.: B14631449
CAS No.: 55925-28-5
M. Wt: 434.7 g/mol
InChI Key: HJMSZKKOQIZOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-ene-3,22,26-tetrol is a polyhydroxylated sterol derivative characterized by hydroxyl groups at positions 3, 22, and 26, with a double bond at position 5. The nomenclature tetrol implies four hydroxyl groups; however, the exact structure remains ambiguous based on the provided evidence. Notably, identifies a related compound, cholest-5-ene-3,16,22,26-tetrol, tentatively assigned via UHPLC-PDA-MS in cocona fruits.

Properties

CAS No.

55925-28-5

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

17-(3,7-dihydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H46O4/c1-16(15-28)5-8-23(30)17(2)25-24(31)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-31H,5,7-15H2,1-4H3

InChI Key

HJMSZKKOQIZOLJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-ene-3,22,26-tetrol typically involves multiple steps, starting from simpler sterol precursors. One common method involves the oxidation of cholest-5-ene derivatives followed by hydroxylation at specific positions. The reaction conditions often include the use of oxidizing agents such as performic acid or other peroxides .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific microorganisms are used to convert sterol precursors into the desired product. This method is advantageous due to its potential for high yield and specificity .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-ene-3,22,26-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as cholestane-3,22,26-trione and cholestane-3,22,26-triol .

Scientific Research Applications

Cholest-5-ene-3,22,26-tetrol has several applications in scientific research:

Mechanism of Action

The mechanism by which Cholest-5-ene-3,22,26-tetrol exerts its effects involves its interaction with cellular membranes and specific enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, it may act as a ligand for certain nuclear receptors, thereby affecting gene expression and cellular metabolism .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxysterols
Compound Name Hydroxylation Positions Molecular Formula Source Key Biological Roles/Findings Reference
Cholest-5-ene-3,16,22,26-tetrol 3β,16,22,26 C27H44O4 Cocona fruits (tentative ID) Antioxidant/anti-inflammatory potential
Cholest-5-ene-3β,22R-diol (22R-HC) 3β,22R C27H46O2 Mouse brain, plasma Intermediate in cholesterol metabolism
Cholest-5-ene-3β,26-diol (26-HC/27-HC) 3β,26 (25R configuration) C27H46O2 Human plasma, CSF Ligand for LXRs; regulates cholesterol efflux
Cholest-5-ene-3β,7α,25-triol 3β,7α,25 C27H46O3 Mouse liver, enzymatic synthesis Precursor for bile acid synthesis
Cholest-5-ene-3β,24S-diol (24S-HC) 3β,24S C27H46O2 Brain, CSF Facilitates cholesterol elimination from CNS

Key Observations :

  • Positional Specificity : The tetrol’s additional hydroxylations at C16 and C22 differentiate it from diols (e.g., 22R-HC, 26-HC) and triols (e.g., 3β,7α,25-triol). These modifications likely enhance polarity, affecting solubility and receptor interactions.
  • Stereochemical Variants : Hydroxylation at C26 in 27-hydroxycholesterol (26-HC) is stereospecific (25R configuration), a feature critical for its activity as an LXR ligand . Similar stereochemical considerations may apply to the tetrol.

Analytical Methods for Detection

  • Chromatography : LC-MS/MS with reverse-phase columns (e.g., C18) is standard for oxysterol analysis. The tetrol’s polarity may result in distinct retention times compared to diols/triols .
  • Mass Spectrometry : High-resolution MS (HRMS) and MS/MS fragmentation patterns are critical for structural elucidation. For example, 26-HC is identified via m/z 550.4→471.4 , while the tetrol’s glucosylated form in was detected at m/z 928.4909 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.